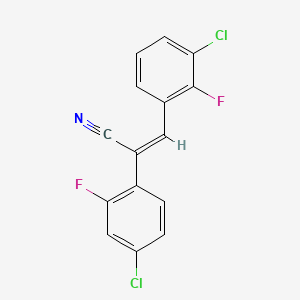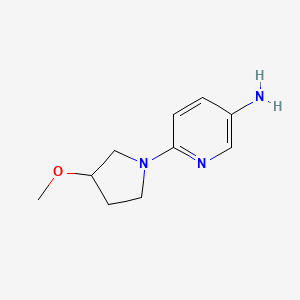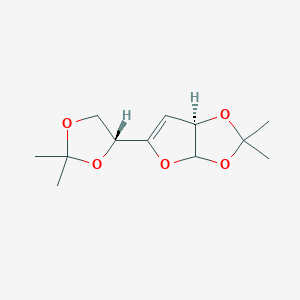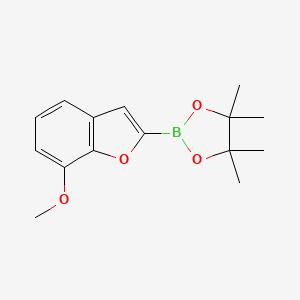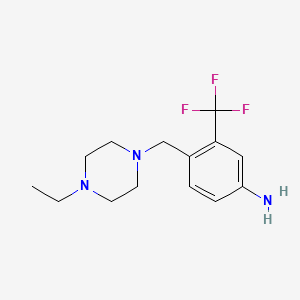
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Vue d'ensemble
Description
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (4-Methyl-3-TMB) is a boron-containing compound that has been used for various scientific applications in recent years. Its structure contains both an aldehyde and a boron-containing moiety, which makes it an important intermediate in the synthesis of other compounds. The boron-containing moiety of 4-Methyl-3-TMB is also responsible for its unique properties, which can be used to study various biochemical and physiological processes.
Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
This compound is widely used in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds in organic synthesis. The presence of the dioxaborolane moiety allows for the coupling with various aryl or vinyl halides under palladium catalysis, leading to the synthesis of a wide range of biaryl or styrenyl compounds. This reaction is fundamental in the pharmaceutical industry for the creation of complex molecular architectures found in active pharmaceutical ingredients.
Transition Metal-Catalyzed Borylation
The borylation of alkylbenzenes at the benzylic C-H bond can be achieved using this compound . In the presence of a palladium catalyst, it forms pinacol benzyl boronate, which is a valuable intermediate in organic synthesis. This method is particularly useful for introducing boron into molecules, which can further undergo various transformations, including oxidation and further coupling reactions.
Liquid Crystal (LC) Building Blocks
As a liquid crystal building block , this compound contributes to the development of new liquid crystal materials. Its structural properties allow for the fine-tuning of liquid crystal phases, which are essential for the performance of liquid crystal displays (LCDs) and other optoelectronic devices.
Organic Synthesis of Boronic Esters
Boronic esters: are crucial intermediates in organic synthesis, and this compound serves as a precursor for their formation . The boronic ester derivatives are instrumental in various chemical transformations, including homologation reactions and the synthesis of complex organic molecules.
Fluorescent Probes and Analytical Reagents
This compound has potential applications as a fluorescent probe and analytical reagent . Its boronate functionality can interact with various analytes, leading to changes in fluorescence that can be used for the detection and quantification of biological and chemical substances.
Hydroboration Reactions
In hydroboration reactions , this compound can be used to add boron across the double bond of alkenes and alkynes . This reaction is a cornerstone in organic chemistry, providing a straightforward route to organoboron compounds, which are valuable in further chemical transformations and synthesis.
Mécanisme D'action
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and catalysts .
Mode of Action
It’s known that similar compounds are often involved in borylation reactions . In these reactions, the compound can interact with its targets, typically organic substrates, to introduce a boron group .
Biochemical Pathways
It’s known that similar compounds are often used in the suzuki-miyaura cross-coupling reaction , which is a type of chemical reaction where a carbon-carbon bond is formed.
Result of Action
In the context of organic synthesis, the result of its action would typically be the formation of a new compound through the introduction of a boron group .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound should be stored in a cool, dry place under inert gas . It should also be protected from air . These precautions help maintain the stability and efficacy of the compound.
Propriétés
IUPAC Name |
4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO3/c1-10-6-7-11(9-16)8-12(10)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIMXIDOSHHWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



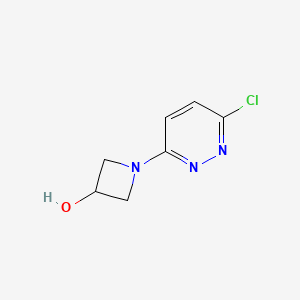

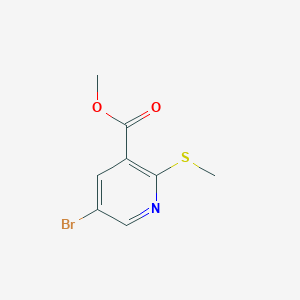
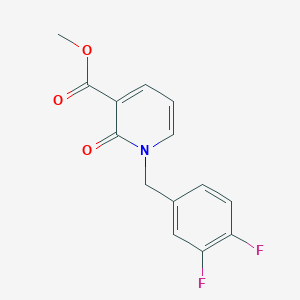


![5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B1428681.png)
